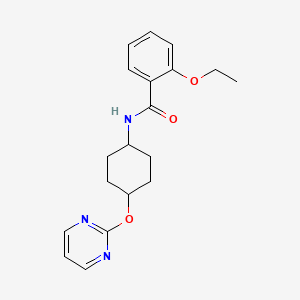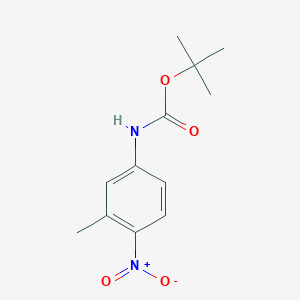![molecular formula C24H21N3O4S2 B2899157 4-(dimethylsulfamoyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 324759-05-9](/img/structure/B2899157.png)
4-(dimethylsulfamoyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(dimethylsulfamoyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide, also known as DMTB, is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound has gained significant attention due to its potential use in the treatment of cancer and other diseases.
作用机制
4-(dimethylsulfamoyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide works by binding to the ATP-binding site of Hsp90, which inhibits its activity. Hsp90 is a chaperone protein that helps in the folding and stabilization of various client proteins. In cancer cells, Hsp90 is overexpressed, and its inhibition leads to the degradation of client proteins, which results in the death of cancer cells. This compound has also been shown to induce the unfolded protein response (UPR), which is a cellular stress response that helps in the removal of misfolded proteins.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism. It also inhibits the migration and invasion of cancer cells, which are essential for metastasis. This compound has been shown to induce the UPR, which helps in the removal of misfolded proteins. In addition to cancer, this compound has also shown potential in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
4-(dimethylsulfamoyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized on a large scale. It has shown promising results in various cancer cell lines and other diseases. However, this compound has some limitations. It has poor solubility in water, which makes it difficult to administer in vivo. It also has potential off-target effects, which need to be carefully evaluated.
未来方向
There are several future directions for the research on 4-(dimethylsulfamoyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide. First, the mechanism of action of this compound needs to be further elucidated. Second, the potential off-target effects of this compound need to be carefully evaluated. Third, the solubility of this compound needs to be improved for in vivo administration. Fourth, the efficacy of this compound needs to be evaluated in animal models. Fifth, the potential use of this compound in combination with other drugs needs to be explored. Sixth, the toxicity of this compound needs to be evaluated. Seventh, the potential use of this compound in the treatment of other diseases needs to be explored.
Conclusion:
This compound is a small molecule inhibitor that has shown promising results in various scientific research studies. It has potential use in the treatment of cancer and other diseases. The synthesis method is relatively simple, and the compound can be easily synthesized on a large scale. This compound works by inhibiting the activity of Hsp90, which is essential for the survival and growth of cancer cells. This compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on this compound, which need to be explored.
合成方法
The synthesis of 4-(dimethylsulfamoyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide involves the reaction of 4-(4-phenoxyphenyl)-1,3-thiazol-2-amine with 4-(dimethylsulfamoyl)benzoyl chloride in the presence of a base. The reaction yields this compound as a white solid with a purity of more than 95%. The synthesis method is relatively simple and can be carried out on a large scale.
科学研究应用
4-(dimethylsulfamoyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound works by inhibiting the activity of a protein called Hsp90, which is essential for the survival and growth of cancer cells. In addition to cancer, this compound has also shown potential in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
4-(dimethylsulfamoyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c1-27(2)33(29,30)21-14-10-18(11-15-21)23(28)26-24-25-22(16-32-24)17-8-12-20(13-9-17)31-19-6-4-3-5-7-19/h3-16H,1-2H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRHKFYMWMRLPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(4-Methoxyphenyl)-4-(1-methylvinyl)isoxazol-5-yl]propan-2-ol](/img/structure/B2899074.png)

![Benzo[d]thiazol-6-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2899078.png)


![3,4,5,6-tetrachloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2899081.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2899082.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2899084.png)

![N-butyl-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2899086.png)
![2-(5-chloro-2-methylphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2899089.png)
![3-chloro-2-[(4-nitrophenyl)(1H-1,2,3,4-tetraazol-5-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2899091.png)
![3-{4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2899095.png)
